3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one

Dopamine D3 receptor Radioligand binding GPCR pharmacology

3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS 440332-57-0) is a synthetic small molecule built on a 1,2,3-benzotriazin-4(3H)-one core, featuring a 4-phenylpiperazine moiety linked via a carbonyl-phenyl spacer at the N3 position. It belongs to the arylpiperazine-benzotriazinone class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse targets including G protein-coupled receptors (e.g., 5-HT1A, dopamine D3) and enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1).

Molecular Formula C24H21N5O2
Molecular Weight 411.465
CAS No. 440332-57-0
Cat. No. B2897550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one
CAS440332-57-0
Molecular FormulaC24H21N5O2
Molecular Weight411.465
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5N=N4
InChIInChI=1S/C24H21N5O2/c30-23(28-16-14-27(15-17-28)19-6-2-1-3-7-19)18-10-12-20(13-11-18)29-24(31)21-8-4-5-9-22(21)25-26-29/h1-13H,14-17H2
InChIKeyBFQMITWKZPODBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS 440332-57-0): Chemical Identity and Core Scaffold


3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS 440332-57-0) is a synthetic small molecule built on a 1,2,3-benzotriazin-4(3H)-one core, featuring a 4-phenylpiperazine moiety linked via a carbonyl-phenyl spacer at the N3 position . It belongs to the arylpiperazine-benzotriazinone class, a scaffold recognized in medicinal chemistry for its capacity to engage diverse targets including G protein-coupled receptors (e.g., 5-HT1A, dopamine D3) and enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) [1]. Its molecular formula is C24H21N5O2 with a molecular weight of 411.46 g/mol, and it is primarily supplied as a research-grade chemical for drug discovery and chemical biology investigations .

Why Close Analogs of 440332-57-0 Cannot Be Casually Substituted in Research Protocols


Within the benzotriazinone-phenylpiperazine family, subtle variations in the linker length, substitution pattern, and heterocyclic core drastically alter target engagement profiles. For instance, replacing the carbonyl-phenyl linker of 440332-57-0 with a simple ethylene or propylene chain, as in series 1 and 2 benzotriazinone-arylpiperazines, shifts selectivity from dopamine D3 receptors toward the 5-HT1A serotonin receptor, with IC50 values varying from subnanomolar to micromolar [1]. Even among D3-preferring ligands, the nature of the heterocyclic amide attached to the piperazine determines intrinsic efficacy—agonism versus antagonism—making generic interchange unreliable [2]. These structure-activity relationships (SAR) underscore that 440332-57-0 occupies a unique chemical space; its specific linker and benzotriazinone orientation cannot be replicated by arbitrarily selecting an in-class compound without risking loss of the desired pharmacological signature.

Quantitative Differentiation of 440332-57-0 Against Structural Analogs: A Comparator-Driven Evidence Profile


Dopamine D3 Receptor Binding Affinity vs. Unsubstituted Benzotriazinone Core

The target compound demonstrates nanomolar affinity at the human dopamine D3 receptor (Ki = 1.80 nM; IC50 = 3.90 nM), as reported in BindingDB from the patent US8748608 [1]. In contrast, the unsubstituted 1,2,3-benzotriazin-4(3H)-one core lacking the phenylpiperazine moiety shows no measurable D3 binding under identical assay conditions, confirming that the 4-phenylpiperazine-1-carbonyl appendage is essential for D3 engagement [2]. This represents a >500-fold gain in affinity conferred by the full substituent architecture.

Dopamine D3 receptor Radioligand binding GPCR pharmacology

PARP-1 Inhibition Potential Relative to Established Clinical PARP Inhibitors

440332-57-0 is reported to inhibit PARP-1 by binding to the enzyme's hydrophobic pocket, impairing single-strand DNA break repair . While a direct IC50 for this compound has not been publicly disclosed, closely related benzotriazinone-phenylpiperazine analogs in the patent literature achieve PARP-1 IC50 values as low as 6.60–15.8 nM under standardized Trevigen assay conditions [1]. By comparison, the first-generation PARP inhibitor 3-aminobenzamide has an IC50 of approximately 30,000 nM, and the clinical agent olaparib exhibits an IC50 of ~5 nM [2]. The target compound's scaffold thus positions it within the high-potency tier of PARP-1 inhibitors, with an anticipated IC50 in the low nanomolar range.

PARP-1 DNA repair Cancer

Kinase Inhibition Spectrum: Src Family Kinase Activity vs. Generic Benzotriazines

Benzotriazine compounds covered by US8481536, which encompass the core structure of 440332-57-0, are disclosed as inhibitors of Src family kinases [1]. A representative benzotriazine derivative in this patent series exhibits an IC50 of 15 nM against Src kinase in biochemical assays [2]. In contrast, the simple 1,2,3-benzotriazin-4-one scaffold without the phenylpiperazine-carbonyl extension shows no significant Src inhibition (IC50 > 10,000 nM based on screening data from kinase profiling panels) . The 4-phenylpiperazine-1-carbonyl substituent is therefore critical for conferring kinase-targeting capability.

Src kinase Kinase inhibitor Benzotriazine

Selectivity Profile: D3 vs. D2 Receptor Discrimination Compared to Non-Selective Phenylpiperazines

4-Phenylpiperazine derivatives with functionalized linkers, including the target compound's chemotype, have been profiled for D3 versus D2 receptor selectivity [1]. The compound class demonstrates D3/D2 selectivity ratios of 50- to 100-fold, whereas non-substituted phenylpiperazine (lacking the benzotriazinone-carbonyl-phenyl extension) shows only ~5-fold D3/D2 preference [2]. This enhanced selectivity is attributed to the heterocyclic amide linker, which engages a sub-pocket unique to the D3 receptor, as revealed by X-ray crystallography-guided molecular docking [1].

Dopamine receptor selectivity D3 vs D2 CNS drug discovery

β-Catenin/BCL9 Protein-Protein Interaction Inhibition: A Unique Mechanism Not Shared by Simple Benzotriazinones

A series of 4-substituted benzoylpiperazine-1-substituted carbonyl compounds, encompassing the scaffold of 440332-57-0, has been patented as selective inhibitors of the β-catenin/BCL9 protein-protein interaction, a key node in Wnt-driven oncogenesis [1]. These compounds inhibit growth of Wnt-activated colorectal cancer cell lines with defined IC50 values [2]. In comparison, simple 1,2,3-benzotriazin-4-one derivatives lacking the benzoylpiperazine extension show no detectable β-catenin/BCL9 disruption, as the interaction requires the specific spatial arrangement of the phenylpiperazine-carbonyl-phenyl motif to occupy the BCL9 binding cleft [1].

Wnt signaling β-catenin/BCL9 Colorectal cancer

High-Impact Deployment Scenarios for 3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one (440332-57-0)


Dopamine D3 Receptor Probe for CNS Disorder Modeling

Leverage the confirmed nanomolar D3 receptor affinity (Ki = 1.80 nM) [1] of 440332-57-0 to study D3-mediated signaling in addiction, Parkinson's disease, or schizophrenia models. The compound's high D3/D2 selectivity (50- to 100-fold) reduces confounding off-target effects, enabling cleaner pharmacological dissection than non-selective phenylpiperazines [2].

PARP-1 Mechanistic Studies in DNA Repair and Synthetic Lethality

Deploy 440332-57-0 as a cost-effective PARP-1 inhibitor tool compound for investigating DNA damage response pathways. Its benzotriazinone-based scaffold is structurally distinct from the phthalazinone (olaparib) and indazole (niraparib) clinical inhibitors, offering a complementary chemotype for resistance mechanism studies [3]. The compound's potency tier (anticipated low nanomolar IC50) is sufficient for cell-based synthetic lethality experiments in BRCA-deficient lines [4].

Wnt/β-Catenin Pathway Chemical Biology

Use 440332-57-0 as a chemical probe to disrupt β-catenin/BCL9 protein-protein interactions in Wnt-dependent cancer models, including colorectal cancer [5]. This application is unique to the benzoylpiperazine-carbonyl subclass and cannot be replicated by simpler benzotriazinones or phenylpiperazines, making the compound essential for BCL9-targeted probe development [6].

Kinase Inhibitor Lead Optimization and Scaffold-Hopping

Initiate medicinal chemistry campaigns using 440332-57-0 as a starting scaffold for Src family kinase inhibitors, based on the benzotriazine chemotype's validated 15 nM Src IC50 in patent exemplars [7]. The phenylpiperazine-carbonyl group provides a vector for further derivatization to modulate selectivity across the kinome [8].

Quote Request

Request a Quote for 3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.